molecular formula C8H7IN2O B1325015 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine CAS No. 913983-30-9

3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine

Cat. No. B1325015
CAS RN: 913983-30-9
M. Wt: 274.06 g/mol
InChI Key: IQHSOIXTQSRBLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine is a heterocyclic molecule . It is often used as a pharmaceutical building block . The molecular formula of this compound is C8H7IN2O .


Molecular Structure Analysis

The molecular structure of 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine consists of a pyrrolopyridine core with an iodine atom at the 3-position and a methoxy group at the 5-position . The molecular weight of this compound is 274.06 .


Physical And Chemical Properties Analysis

3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine is a solid compound . The SMILES string representation of this compound is COc1cnc2[nH]cc(I)c2c1 .

Scientific Research Applications

Radioligand Development

3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine derivatives have been utilized in the development of radioligands. For instance, [125/123I] 5-iodo-3-pyridyl ethers show promise in labeling high-affinity brain nicotinic acetylcholine receptors (nAChRs) for imaging studies (Fan et al., 2001).

Synthesis of Heterocycles

The compound has been employed in the synthesis of various heterocyclic compounds. For instance, 3-iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and [1,2-b]pyridazines have been prepared using I2-promoted electrophilic cyclization, showing the compound's utility in creating diverse molecular scaffolds (Tber et al., 2015).

Synthesis of Fused Heterocycles

Additionally, 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine is involved in the synthesis of fused heterocycles, which are critical in the development of pharmaceuticals and agrochemicals. The synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives through oxidation of tosylhydrazones of 2-allylamino-5-methoxypyrrole-3-carbaldehydes is one such example (El-Nabi, 2004).

Palladium-Catalyzed Reactions

Palladium-catalyzed reactions using derivatives of 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine have been successful, further showcasing the versatility of this compound in synthetic chemistry (Brakta & Daves, 1992).

Synthesis of Anti-Secretory Agents

This compound has also been used in the preparation of novel 1H-pyrrolo[3,2-b]pyridines, which have shown potential as inhibitors of gastric acid pump, illustrating its medicinal chemistry applications (Palmer et al., 2008).

Safety and Hazards

3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine is classified as Acute Tox. 4 Oral according to the GHS classification system . This means that it is harmful if swallowed. Therefore, it should be handled with care.

Future Directions

As 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine is a pharmaceutical building block , it is likely to be used in the synthesis of various pharmaceutical compounds. Given its activity against FGFR signaling pathways , it may also find use in the development of new cancer therapies.

properties

IUPAC Name

3-iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O/c1-12-7-3-2-6-8(11-7)5(9)4-10-6/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHSOIXTQSRBLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)NC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640132
Record name 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine

CAS RN

913983-30-9
Record name 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913983-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.